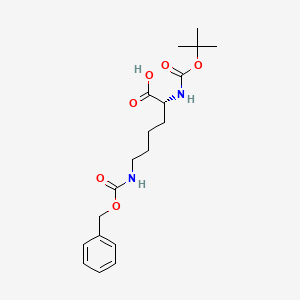

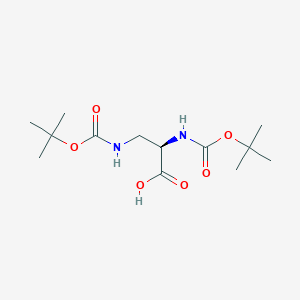

246256-50-8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

246256-50-8 is a useful research compound. Its molecular formula is C29H25N3O7 and its molecular weight is 1055.066. The purity is usually 97%min.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Advancements in Nanoparticle Synthesis

Recent advancements in liquid-phase syntheses of inorganic nanoparticles underscore the significance of novel materials in scientific research. The electronic industry, for example, has seen a rapid evolution thanks to discoveries in new semiconducting materials, transitioning from vacuum tubes to the sophisticated chips of today. This progression highlights the critical role of materials research, including compounds such as "246256-50-8", in driving technological advancements and fostering synergism between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).

Enhancing Data Sharing in Scientific Research

Data sharing has become a valuable part of the scientific method, enabling the verification of results and extension of research from prior findings. Despite the importance of data sharing for scientific progress, researchers face challenges such as insufficient time and lack of funding, which hinder their ability to make data electronically available. This aspect of scientific research, including the management and sharing of data associated with compounds like "this compound", is crucial for advancing our understanding and application of scientific discoveries (Tenopir et al., 2011).

Bioinformatics and Toxicogenomics

The field of toxicology has embraced the genomic era, with toxicogenomics emerging as a significant milestone. This discipline combines molecular techniques and bioinformatics to study the effects of toxicants, offering insights into how compounds such as "this compound" interact with biological systems. The integration of engineering and informatics in traditional toxicological research represents a notable advancement in understanding the molecular impact of environmental and chemical exposures (Afshari, Hamadeh, & Bushel, 2011).

Translational Research and Nursing Science

Translational research bridges the gap between basic scientific discoveries and their application in clinical settings. This rapidly expanding field of science applies findings from basic studies, such as those involving "this compound", to improve clinical practices and address complex healthcare challenges. Nurse scientists play a vital role in studying how individuals respond to illness or adapt to changes, utilizing data from clinical settings to inform the design and development of basic and applied research (Grady, 2010).

Hackathons and Accelerating Scientific Discoveries

Hackathons have emerged as a novel means to enhance collaborative science, driving the reproducibility of scientific analyses and fostering peer review before publication. This approach is particularly relevant in the analysis of data generated from research on compounds like "this compound", offering a platform for cross-validating study designs and underlying datasets. Hackathons facilitate a collaborative environment that bridges the traditional divide between data generators and bioinformaticians, accelerating the pace of scientific discoveries (Ghouila et al., 2018).

Mecanismo De Acción

Target of Action

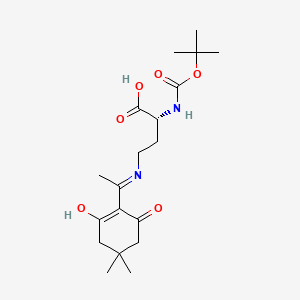

5(6)-TAMRA SE, also known as 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester, is a fluorescent dye . Its primary targets are biomolecules such as peptides, proteins, nucleotides, and nucleic acids . It is particularly used for labeling antibodies and avidin derivatives in immunochemistry .

Mode of Action

The succinimidyl esters of 5-TAMRA, 6-TAMRA, or the mixed isomers are the primary labeling reagents . They interact with their targets by covalently binding to the amine groups present in these biomolecules . This results in the formation of stable amide bonds, leading to the creation of orange fluorescent bioconjugates .

Biochemical Pathways

The biochemical pathways affected by 5(6)-TAMRA SE are primarily related to the visualization and tracking of the targeted biomolecules . The fluorescence emitted by the TAMRA dye upon excitation allows for the detection and monitoring of these biomolecules in various biological systems .

Pharmacokinetics

It is known that the compound is typically dissolved in dmso for experimental use .

Result of Action

The molecular and cellular effects of 5(6)-TAMRA SE’s action are primarily observed as changes in fluorescence in the presence of the targeted biomolecules . This allows for the visualization and tracking of these molecules in various biological and biochemical assays .

Action Environment

The action, efficacy, and stability of 5(6)-TAMRA SE can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, exposure to light should be minimized to prevent photobleaching and loss of fluorescence .

Análisis Bioquímico

Biochemical Properties

5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester plays a crucial role in biochemical reactions as a labeling reagent. It interacts with primary amines on proteins, peptides, and other biomolecules through its succinimidyl ester group, forming stable amide bonds. This interaction allows for the fluorescent tagging of these biomolecules, facilitating their detection and analysis in various assays. The compound’s excitation and emission wavelengths (552 nm and 578 nm, respectively) make it suitable for use in fluorescence resonance energy transfer (FRET) studies and other fluorescence-based applications .

Cellular Effects

5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester influences various cellular processes by enabling the visualization and tracking of labeled biomolecules within cells. This compound can be used to study cell signaling pathways, gene expression, and cellular metabolism by tagging specific proteins or nucleic acids. The fluorescent properties of 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester allow researchers to monitor the localization, movement, and interactions of these labeled molecules in real-time, providing valuable insights into cellular function .

Molecular Mechanism

At the molecular level, 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester exerts its effects through covalent binding to primary amines on biomolecules. This binding results in the formation of stable amide bonds, which securely attach the fluorescent dye to the target molecule. This covalent attachment ensures that the labeled biomolecules retain their fluorescence properties, allowing for their detection and analysis in various experimental settings. The compound’s ability to form stable conjugates with proteins, peptides, and nucleic acids makes it a versatile tool for studying molecular interactions and dynamics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. Prolonged exposure to light or higher temperatures can lead to degradation and a decrease in fluorescence intensity. Long-term studies have shown that labeled biomolecules retain their fluorescence properties for extended periods, allowing for the continuous monitoring of cellular processes in both in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester in animal models vary with different dosages. At lower dosages, the compound effectively labels target biomolecules without causing significant toxicity or adverse effects. At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing any harmful effects on the animal models .

Metabolic Pathways

5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester is involved in metabolic pathways related to its labeling function. The compound interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amines on biomolecules. These interactions ensure the efficient labeling of target molecules, allowing for their detection and analysis in various biochemical assays. The compound’s involvement in these metabolic pathways highlights its importance as a tool for studying molecular interactions and dynamics .

Transport and Distribution

Within cells and tissues, 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The fluorescent properties of the compound allow researchers to track its distribution and monitor its effects on cellular processes, providing valuable insights into its role in various biological systems .

Subcellular Localization

The subcellular localization of 5-(and-6)-Carboxytetramethylrhodamine, succinimidyl ester is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to label target biomolecules within specific cellular regions. The ability to visualize and track the subcellular localization of labeled biomolecules provides valuable information on their roles in cellular processes and interactions .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 246256-50-8 involves the reaction of a benzimidazole derivative with a chloroacetyl chloride derivative.", "Starting Materials": [ "Benzimidazole derivative", "Chloroacetyl chloride derivative" ], "Reaction": [ "The benzimidazole derivative is dissolved in a suitable solvent.", "To this solution, the chloroacetyl chloride derivative is added dropwise with stirring.", "The reaction mixture is heated under reflux for several hours.", "After completion of the reaction, the solvent is removed under reduced pressure.", "The residue is purified by recrystallization or column chromatography to obtain the desired product." ] } | |

Número CAS |

246256-50-8 |

Fórmula molecular |

C29H25N3O7 |

Peso molecular |

1055.066 |

Pureza |

97%min |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613699.png)

![N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613713.png)

![(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B613715.png)